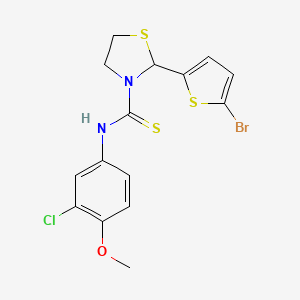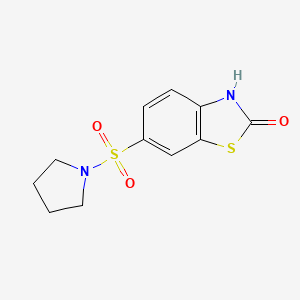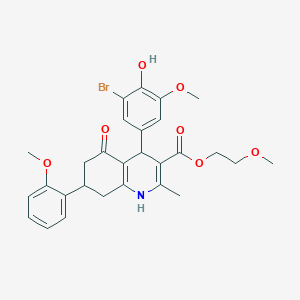
5-bromo-3-methyl-1-pyridin-2-yl-1,5,6,7-tetrahydro-4H-indazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-BROMO-3-METHYL-1-(2-PYRIDYL)-1,5,6,7-TETRAHYDRO-4H-INDAZOL-4-ONE is a synthetic organic compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 3rd position, and a pyridyl group at the 1st position of the indazole ring. The tetrahydroindazole core structure is a common motif in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-3-METHYL-1-(2-PYRIDYL)-1,5,6,7-TETRAHYDRO-4H-INDAZOL-4-ONE typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Bromination: Introduction of the bromine atom at the 5th position of the indazole ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Methylation: Introduction of the methyl group at the 3rd position using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Pyridyl Substitution: Coupling of the pyridyl group at the 1st position through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-BROMO-3-METHYL-1-(2-PYRIDYL)-1,5,6,7-TETRAHYDRO-4H-INDAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: Conversion of the tetrahydroindazole ring to an indazole ring using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the pyridyl group to a piperidyl group using reducing agents like lithium aluminum hydride.
Substitution: Halogen exchange reactions where the bromine atom is replaced by other halogens or functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange.
Major Products Formed
Oxidation: Indazole derivatives.
Reduction: Piperidyl-substituted indazole derivatives.
Substitution: Iodo, chloro, or other functionalized indazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-BROMO-3-METHYL-1-(2-PYRIDYL)-1,5,6,7-TETRAHYDRO-4H-INDAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
DNA Intercalation: Interacting with DNA to influence gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
5-BROMO-3-METHYL-1-(2-PYRIDYL)-1H-INDAZOLE: Lacks the tetrahydro ring structure.
3-METHYL-1-(2-PYRIDYL)-1,5,6,7-TETRAHYDRO-4H-INDAZOL-4-ONE: Lacks the bromine atom.
5-BROMO-1-(2-PYRIDYL)-1,5,6,7-TETRAHYDRO-4H-INDAZOL-4-ONE: Lacks the methyl group.
Uniqueness
5-BROMO-3-METHYL-1-(2-PYRIDYL)-1,5,6,7-TETRAHYDRO-4H-INDAZOL-4-ONE is unique due to the combination of its bromine, methyl, and pyridyl substituents, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C13H12BrN3O |
|---|---|
Molecular Weight |
306.16 g/mol |
IUPAC Name |
5-bromo-3-methyl-1-pyridin-2-yl-6,7-dihydro-5H-indazol-4-one |
InChI |
InChI=1S/C13H12BrN3O/c1-8-12-10(6-5-9(14)13(12)18)17(16-8)11-4-2-3-7-15-11/h2-4,7,9H,5-6H2,1H3 |
InChI Key |
ZMLQJFAUSITVCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=O)C(CC2)Br)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-[(phenoxyacetyl)amino]benzamide](/img/structure/B11077000.png)
![11-(3-bromophenyl)-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11077009.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-4-nitrophenyl}piperazine](/img/structure/B11077021.png)
![4,5,6,7-Tetrahydrobenzo[c]thiophene-1-carboxylic acid, (2-morpholin-4-ylethyl)amide](/img/structure/B11077040.png)
![(2Z)-N-(3-chlorophenyl)-2-[(3-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11077046.png)
![ethyl 4-({[(2Z)-2-[(3-chlorophenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate](/img/structure/B11077054.png)


![Ethyl 4-{4-(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-1-yl}benzoate](/img/structure/B11077065.png)
![(2Z)-3-benzyl-N-(3-ethoxyphenyl)-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B11077066.png)
![3-(4-Chlorophenyl)-3-[(2,6-dichlorobenzoyl)amino]propanoic acid](/img/structure/B11077073.png)
![1-Azabicyclo[2.2.2]oct-3-yl phenoxyacetate](/img/structure/B11077074.png)
![Ethyl 4-({[3-(4-chlorobenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11077082.png)
